

4-Chloro-2-fluoro-6-iodophenol CAS number and structure

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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-6-iodophenol

CAS No.: 1192815-08-9

Cat. No.: B6341347

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Technical Profile: 4-Chloro-2-fluoro-6-iodophenol

Executive Summary

4-Chloro-2-fluoro-6-iodophenol (CAS 1192815-08-9) is a trisubstituted halogenated phenol derivative utilized primarily as a high-precision intermediate in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the presence of three distinct halogen atoms—fluorine, chlorine, and iodine—positioned around a phenolic core. This "halogen triad" offers orthogonal reactivity profiles: the iodine atom serves as a labile handle for cross-coupling (e.g., Suzuki-Miyaura), the chlorine provides a lipophilic anchor or secondary reaction site, and the fluorine atom modulates metabolic stability and pKa.

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in drug discovery workflows.

Chemical Identity & Structural Analysis[1]

The molecule features a phenol ring substituted at the 2-, 4-, and 6-positions. The regiochemistry is critical: the hydroxyl group (position 1) directs the electronic environment, while the ortho-iodine (position 6) provides the highest reactivity for metal-catalyzed transformations.

Identification Data^{[1][2][3][4]}

Parameter	Specification
IUPAC Name	4-Chloro-2-fluoro-6-iodophenol
CAS Number	1192815-08-9
Molecular Formula	
Molecular Weight	272.44 g/mol
SMILES	<chem>Oc1c(F)cc(Cl)cc1I</chem>
InChI Key	SJSWZIGQCMAPBV-UHFFFAOYSA-N
MDL Number	MFCD32902576

Structural Conformation

- **Steric Environment:** The bulky iodine atom at the ortho position (C6) exerts significant steric pressure on the phenolic hydroxyl group, often influencing hydrogen bonding networks and pKa values compared to the non-iodinated precursor.
- **Electronic Effects:** The fluorine atom (C2) is strongly electronegative, withdrawing electron density via induction (

effect), while the chlorine (C4) contributes both inductive withdrawal and weak resonance donation. The net effect is an acidified phenol (lower pKa than phenol) that is highly amenable to deprotonation and subsequent O-alkylation.

Physicochemical Profile

While experimental values for this specific intermediate are often proprietary to catalog holders, the following data represents the consensus of predicted and class-based properties.

Property	Value / Description	Note
Physical State	Solid (Crystalline powder)	Typical for poly-halo phenols
Melting Point	~50–60 °C (Predicted)	Low-melting solid due to disrupted H-bonding
Boiling Point	~250 °C (Predicted)	At 760 mmHg
pKa	~6.5 – 7.0	More acidic than phenol (pKa 10) due to F/Cl/I
LogP	~3.1	Highly lipophilic
Solubility	DCM, DMSO, Methanol, Ethyl Acetate	Insoluble in water

Synthetic Pathways[3][4][8][9]

The synthesis of **4-chloro-2-fluoro-6-iodophenol** typically proceeds via the electrophilic aromatic substitution (iodination) of its precursor, 4-chloro-2-fluorophenol. The presence of the activating hydroxyl group directs the incoming electrophile (

) to the ortho positions. Since position 2 is blocked by fluorine and position 4 by chlorine, the reaction is highly regioselective for position 6.

Primary Synthesis Protocol: Oxidative Iodination

Reaction Type: Electrophilic Aromatic Substitution (

) Precursor: 4-Chloro-2-fluorophenol (CAS 348-62-9)[1]

Reagents & Conditions

- Iodinating Agent:

-Iodosuccinimide (NIS) or Iodine (

) with Potassium Iodide (

).

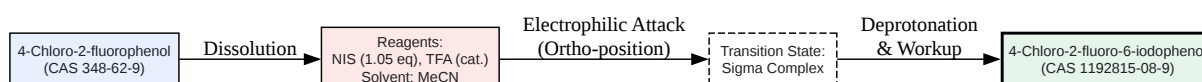
- Catalyst/Oxidant: Trifluoroacetic acid (TFA) or Hydrogen Peroxide () can be used to generate the active electrophile.

- Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

Step-by-Step Methodology

- Preparation: Dissolve 4-chloro-2-fluorophenol (1.0 eq) in Acetonitrile (0.5 M concentration).
- Activation: Cool the solution to 0°C in an ice bath. Add TFA (0.1 eq) as a catalyst.
- Addition: Slowly add -Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. The slow addition prevents over-iodination or polymerization.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.
- Quench: Quench the reaction with saturated aqueous sodium thiosulfate () to remove excess iodine (indicated by the disappearance of any brown color).
- Work-up: Extract with Ethyl Acetate (). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo.
- Purification: Recrystallize from Hexanes/DCM or perform flash column chromatography if high purity (>98%) is required.

Synthesis Logic Diagram



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Caption: Regioselective synthesis pathway via electrophilic iodination of the phenol precursor.

Applications in Drug Development[6][10]

The strategic value of **4-chloro-2-fluoro-6-iodophenol** lies in its ability to serve as a "divergent scaffold." The three halogens allow for sequential functionalization.

C-I Bond Activation (Suzuki-Miyaura Coupling)

The C-I bond is significantly weaker than the C-Br, C-Cl, or C-F bonds. This allows researchers to selectively engage the iodine atom in Palladium-catalyzed cross-coupling reactions without disturbing the chlorine or fluorine atoms.

- Application: Synthesis of biaryl systems where the phenol ring is the core scaffold.
- Conditions:

or

, Aryl Boronic Acid,

, Dioxane/Water.

O-Alkylation (Etherification)

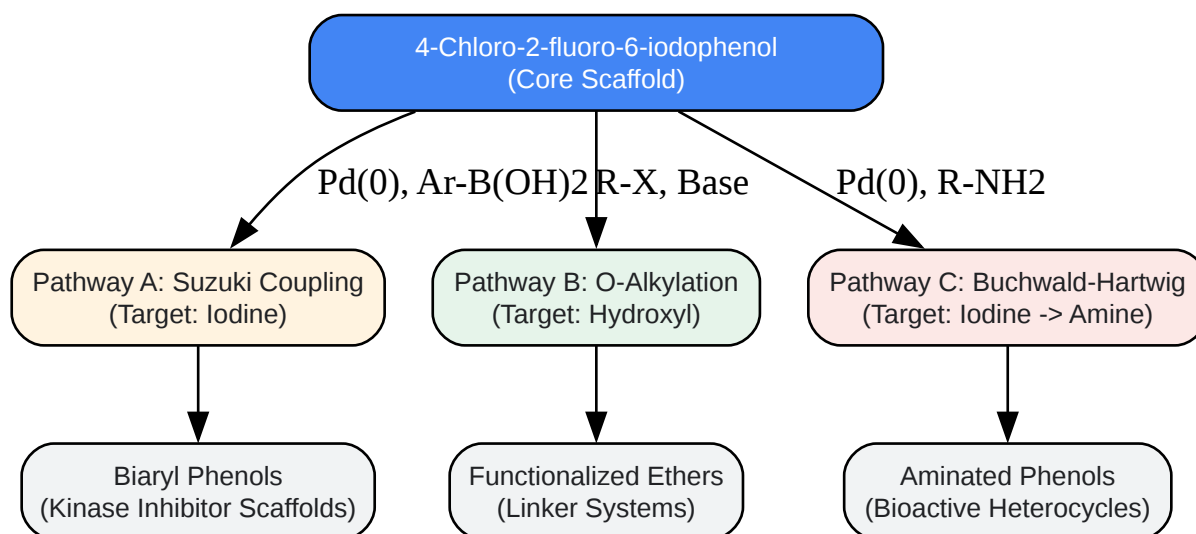
The acidity of the phenol allows for facile alkylation to generate ethers, protecting the oxygen or linking it to other pharmacophores.

- Application: Creating PROTAC linkers or ether-bridged macrocycles.
- Conditions: Alkyl halide,

or

, DMF, 60°C.

Reactivity Flowchart



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Caption: Divergent synthetic utility showing selective functionalization of the Iodine and Hydroxyl groups.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Precautionary Measures:
 - Handle in a fume hood to avoid inhalation of dust/vapors.
 - Wear nitrile gloves and safety glasses.
 - Storage: Store at Room Temperature (RT), protected from light (iodinated compounds can degrade/discolor upon prolonged light exposure).

References

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